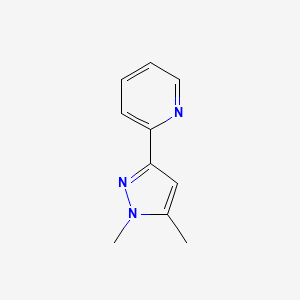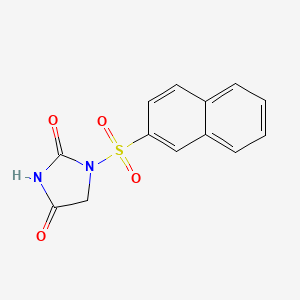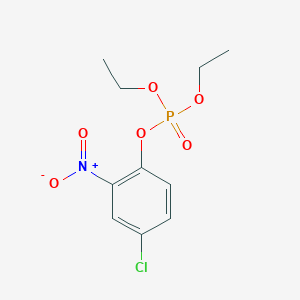![molecular formula C17H37NO2Sn B14306833 N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine CAS No. 116019-86-4](/img/structure/B14306833.png)
N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine is a specialized organotin compound. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound, with its unique structure, is utilized in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine typically involves the reaction of N-ethyl ethanamine with tributyltin chloride in the presence of a base. The reaction proceeds as follows:
Starting Materials: N-ethyl ethanamine and tributyltin chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The N-ethyl ethanamine is dissolved in an appropriate solvent, such as dichloromethane. Tributyltin chloride is then added dropwise, followed by the base. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The tributyltin group can be replaced by other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or stannic derivatives.
Reduction Reactions: Reduction can lead to the formation of simpler organotin compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-ethyl ethanamine derivatives with different substituents.
Oxidation: Formation of tributyltin oxides or stannic compounds.
Reduction: Formation of simpler organotin compounds and N-ethyl ethanamine.
Applications De Recherche Scientifique
N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism by which N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine exerts its effects involves the interaction of the tributyltin group with various molecular targets. The tributyltin moiety can form strong bonds with nucleophilic centers, facilitating the formation of new chemical bonds. This property is exploited in organic synthesis to create complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethyl-N-{[(trimethylstannyl)oxy]carbonyl}ethanamine
- N-Ethyl-N-{[(triphenylstannyl)oxy]carbonyl}ethanamine
- N-Ethyl-N-{[(tributylgermyl)oxy]carbonyl}ethanamine
Uniqueness
N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine is unique due to the presence of the tributyltin group, which imparts specific reactivity and stability. Compared to its trimethyl or triphenyl counterparts, the tributyltin derivative offers a balance of steric hindrance and electronic properties, making it particularly useful in selective organic transformations.
Propriétés
Numéro CAS |
116019-86-4 |
|---|---|
Formule moléculaire |
C17H37NO2Sn |
Poids moléculaire |
406.2 g/mol |
Nom IUPAC |
tributylstannyl N,N-diethylcarbamate |
InChI |
InChI=1S/C5H11NO2.3C4H9.Sn/c1-3-6(4-2)5(7)8;3*1-3-4-2;/h3-4H2,1-2H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
PQIZRDIVJYBEMM-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[bromo(trimethylsilyl)methyl]benzoate](/img/structure/B14306755.png)





![1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14306775.png)


![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)


